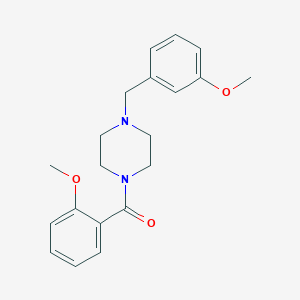![molecular formula C21H16BrClN4O4S B445014 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE](/img/structure/B445014.png)
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazines with 1,3-dicarbonyl compounds . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while substitution reactions can yield a variety of substituted pyrazoles .
Applications De Recherche Scientifique
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but fewer functional groups.
4-chloroaniline: A precursor in the synthesis of the target compound, known for its use in the production of dyes and pharmaceuticals.
Sulfonyl chlorides: Common intermediates in organic synthesis, used to introduce sulfonyl groups into molecules.
Uniqueness
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE is unique due to its combination of a brominated pyrazole ring, a sulfonyl group, and a furamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Propriétés
Formule moléculaire |
C21H16BrClN4O4S |
|---|---|
Poids moléculaire |
535.8g/mol |
Nom IUPAC |
5-[(4-bromopyrazol-1-yl)methyl]-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H16BrClN4O4S/c22-14-11-24-27(12-14)13-18-7-10-20(31-18)21(28)25-16-5-8-19(9-6-16)32(29,30)26-17-3-1-15(23)2-4-17/h1-12,26H,13H2,(H,25,28) |
Clé InChI |
FAWUTPRDGRDZFF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)S(=O)(=O)NC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)S(=O)(=O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE](/img/structure/B444931.png)

![2-methoxy-N-(4-nitrobenzyl)dibenzo[b,d]furan-3-amine](/img/structure/B444936.png)
![2-methoxy-N-(pyridin-4-ylmethyl)dibenzo[b,d]furan-3-amine](/img/structure/B444937.png)

![(3-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B444940.png)

![1-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B444944.png)



![1-(4-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B444951.png)


